Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-

COX-1 selective inhibition analgesic drug discovery sulfonamide pharmacophore design

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- (CAS 1199215-55-8; molecular formula C14H15ClN2O2S; molecular weight 310.8 g/mol) is a synthetic sulfonamide derivative characterized by a 4-aminobenzenesulfonamide core, an N-methyl substituent, and a 4-chlorobenzyl group linked through a methylene (–CH2–) bridge to the sulfonamide nitrogen. Unlike the more extensively studied benzenesulfonanilide-type COX-1 inhibitor ZXX2-77 (CAS 304913-22-2), in which the 4-chlorophenyl ring is directly attached to the sulfonamide nitrogen, this compound incorporates a one-carbon spacer that reorients the chlorophenyl moiety and alters both conformational flexibility and electronic properties at the sulfonamide pharmacophore.

Molecular Formula C14H15ClN2O2S
Molecular Weight 310.8 g/mol
CAS No. 1199215-55-8
Cat. No. B1389880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-
CAS1199215-55-8
Molecular FormulaC14H15ClN2O2S
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3
InChIKeyUSWNPQPIDCRLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide (CAS 1199215-55-8): Structural Overview and Comparator Context


Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- (CAS 1199215-55-8; molecular formula C14H15ClN2O2S; molecular weight 310.8 g/mol) is a synthetic sulfonamide derivative characterized by a 4-aminobenzenesulfonamide core, an N-methyl substituent, and a 4-chlorobenzyl group linked through a methylene (–CH2–) bridge to the sulfonamide nitrogen [1]. Unlike the more extensively studied benzenesulfonanilide-type COX-1 inhibitor ZXX2-77 (CAS 304913-22-2), in which the 4-chlorophenyl ring is directly attached to the sulfonamide nitrogen, this compound incorporates a one-carbon spacer that reorients the chlorophenyl moiety and alters both conformational flexibility and electronic properties at the sulfonamide pharmacophore [2]. The compound is available from multiple chemical suppliers at ≥95% purity for research use [1] and is registered in PubChem (CID 46318267) and the EPA DSSTox database (DTXSID701180955) [1][3]. Its structural architecture places it at the intersection of two distinct chemotypes: the N-aryl benzenesulfonamides (e.g., COX-1 Inhibitor II) and the N-benzyl benzenesulfonamides (e.g., the des-chloro analog CAS 108622-87-3), making direct substitution without altered pharmacological outcomes unlikely.

Why 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide COX-1 Inhibitors


The presence of the methylene (–CH2–) spacer between the sulfonamide nitrogen and the 4-chlorophenyl ring represents a structurally non-trivial modification that distinguishes this compound from the widely referenced COX-1 Inhibitor II (ZXX2-77, CAS 304913-22-2), which features a direct N-phenyl linkage [1]. Published SAR for the benzenesulfonanilide series demonstrates that even minor N-substituent alterations produce dramatic shifts in oral absorption and in vivo efficacy: ZXX2-77 (N-methyl, direct N-phenyl) exhibits potent in vitro COX-1 inhibition (IC50 = 3.2 μM) but poor oral absorption (Cmax = 1.2 μM at 30 mg/kg in rats), whereas its demethylated analog ZXX2-79 (N-H, direct N-phenyl) shows weaker COX-1 inhibition (IC50 = 12 μM) yet 13-fold higher Cmax (16 μM) and superior in vivo analgesia [2]. The insertion of a methylene bridge—as present in the target compound—further alters the pKa of the sulfonamide NH (or N-CH3), the geometry of the chlorophenyl ring relative to the catalytic site, and the compound's overall lipophilicity (XLogP3-AA = 2.5 vs. 2.1 estimated for ZXX2-77), all of which are critical determinants of target engagement, isoform selectivity, and pharmacokinetics [1][3]. Consequently, a procurement decision treating benzenesulfonanilide-type and benzyl-type benzenesulfonamides as interchangeable risks obtaining a compound with fundamentally different in vitro potency, absorption, and in vivo pharmacodynamic profiles.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide


Methylene Spacer Structural Differentiation from the Direct N-Phenyl Analog ZXX2-77 (COX-1 Inhibitor II)

The target compound incorporates a methylene (–CH2–) bridge between the sulfonamide nitrogen and the 4-chlorophenyl ring, whereas the closest characterized analog, ZXX2-77 (COX-1 Inhibitor II, CAS 304913-22-2), attaches the 4-chlorophenyl ring directly to the sulfonamide nitrogen [1]. This single-atom difference converts the compound from a benzenesulfonanilide to a benzenesulfonamide-benzyl chemotype. The methylene spacer increases the rotatable bond count from 3 (ZXX2-77) to 4, and the computed XLogP3-AA shifts from an estimated 2.1 (ZXX2-77) to 2.5 (target compound), indicating measurably higher lipophilicity [2]. In the published SAR series, the N-methyl substituent on ZXX2-77 was found to reduce oral absorption by approximately 13-fold relative to the N-H analog ZXX2-79 (Cmax 1.2 vs. 16 μM), demonstrating that the nature of the N-substituent is a dominant determinant of pharmacokinetic behavior independent of in vitro potency [3].

COX-1 selective inhibition analgesic drug discovery sulfonamide pharmacophore design

Differentiation from the Des-Chloro Benzyl Analog (CAS 108622-87-3): The Role of the 4-Chloro Substituent

The target compound bears a chlorine atom at the para position of the benzyl ring, whereas the otherwise identical des-chloro analog (4-amino-N-benzyl-N-methylbenzenesulfonamide, CAS 108622-87-3) lacks this substituent [1]. In the published benzenesulfonanilide COX-1 inhibitor series, the 4'-chloro substituent was retained throughout all active analogs (ZXX2-77 and ZXX2-79 both carry the 4-chloro group), and the parent 4-amino-4'-chlorobenzenesulfonanilide scaffold was explicitly selected for its COX-1 inhibitory activity [2]. The electron-withdrawing chlorine modulates the electron density of the aromatic ring, influencing π-stacking interactions within the COX-1 active site and altering the compound's metabolic profile by affecting susceptibility to CYP450-mediated oxidation. The computed molecular weight of the target compound (310.8 g/mol) exceeds that of the des-chloro analog (276.35 g/mol) by 34.45 g/mol, and the XLogP difference is estimated at approximately +0.7 log units attributable to chlorine [1].

halogen SAR COX-1 inhibitor optimization benzenesulfonamide library design

Pharmacokinetic Differentiation Potential: N-Benzyl vs. N-Phenyl Sulfonamide Absorption

Published comparative pharmacokinetic data for the benzenesulfonanilide series reveal that N-substituent identity is the dominant factor governing oral absorption. ZXX2-79 (N-H, direct N-phenyl) achieved a rat plasma Cmax of 16 μM at 30 mg/kg p.o., representing a 13.3-fold improvement over ZXX2-77 (N-methyl, direct N-phenyl; Cmax = 1.2 μM at the same dose), despite ZXX2-79 possessing only 26.7% of the in vitro COX-1 inhibitory potency of ZXX2-77 (IC50 12 vs. 3.2 μM) [1]. The authors concluded that 'demethylated sulfonamide compounds are more easily absorbed than are N-methylated sulfonamide compounds' [1]. While no direct pharmacokinetic data exist for the target compound, the replacement of the direct N-phenyl attachment with an N-benzyl group alters both the pKa of the sulfonamide (estimated ~9.5–10.5 for benzenesulfonamides vs. ~7.5–8.5 for benzenesulfonanilides) and the molecular volume, both of which influence passive permeability and carrier-mediated transport. The methylene spacer in the target compound introduces a degree of conformational freedom absent in ZXX2-77, which may improve solvation and membrane partitioning while retaining the N-methyl group that provides metabolic stability relative to the N-H form [2].

oral absorption sulfonamide pharmacokinetics COX-1 inhibitor bioavailability

Gastric Safety Differentiation: Class-Level Evidence from Benzenesulfonanilide COX-1 Inhibitors

A defining feature of the benzenesulfonanilide COX-1-selective inhibitor series is the dissociation of analgesic efficacy from gastric toxicity. Both ZXX2-77 and ZXX2-79 produced significant analgesia in the rat formalin test without causing gastric damage, in contrast to aspirin and indomethacin, which induced gastric lesions at analgesic doses [1]. ZXX2-79 showed a potent analgesic effect comparable to or exceeding that of aspirin at 30 mg/kg p.o. while causing 'little gastric damage' [1]. This gastric-sparing property is attributed to COX-1 isoform-selective inhibition that preserves gastroprotective prostaglandin production—a mechanism distinct from COX-2-selective or non-selective NSAIDs [2]. The target compound, bearing the same 4-aminobenzenesulfonamide and 4-chlorophenyl pharmacophoric elements as the reference series but with a benzyl linker, is structurally positioned to retain this therapeutic dissociation. However, direct experimental confirmation in gastric lesion models has not been reported for the target compound specifically; this inference rests on the conservation of the core pharmacophore elements shown to mediate selective COX-1 inhibition without gastric toxicity [1][2].

COX-1 selective analgesia gastric sparing NSAID safety pharmacology

High-Value Research and Industrial Application Scenarios for 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide


Head-to-Head Oral Absorption Comparison: N-Benzyl vs. N-Phenyl Benzenesulfonamide COX-1 Inhibitors

The target compound serves as a critical comparator probe to determine whether the methylene spacer mitigates the poor oral absorption that limits the in vivo efficacy of ZXX2-77 (Cmax = 1.2 μM at 30 mg/kg) [1]. By conducting parallel rat pharmacokinetic studies of the target compound alongside ZXX2-77 and ZXX2-79, researchers can dissect the independent contributions of N-methylation and N-arylation topology to sulfonamide absorption. The computed XLogP3-AA of 2.5 for the target compound falls between the estimated values for ZXX2-77 and ZXX2-79, suggesting that the benzyl modification may productively tune lipophilicity toward improved membrane permeability without the metabolic liability of the N-H form [2]. This head-to-head design directly addresses the central SAR question raised by the original authors: whether 'demethylated sulfonamide compounds are more easily absorbed than are N-methylated sulfonamide compounds' when the N-substituent topology is also varied [1].

COX-1 vs. COX-2 Isoform Selectivity Profiling of the Benzyl-Type Benzenesulfonamide Chemotype

The target compound enables systematic profiling of COX-1/COX-2 selectivity for a chemotype that has not been evaluated in the published benzenesulfonanilide studies. The reference compound ZXX2-77 exhibits a COX-1 IC50 of 3.2 μM with >31-fold selectivity over COX-2 (IC50 > 100 μM), while ZXX2-79 shows COX-1 IC50 = 12 μM with 12.5-fold selectivity (COX-2 IC50 = 150 μM) [1]. The target compound's benzyl architecture introduces an additional degree of conformational freedom that could alter the occupation of the COX-1 side pocket relative to the rigid N-phenyl series. Establishing the COX-1 and COX-2 IC50 values for the target compound using the colorimetric COX (ovine) inhibitory screening assay will determine whether the methylene spacer enhances or diminishes isoform selectivity, with direct implications for gastric safety prediction [1].

Structure-Activity Relationship Expansion: Halogen-Dependent Binding in the COX-1 Active Site

The target compound, together with its des-chloro analog (CAS 108622-87-3) and the N-H benzyl analog (CAS 928001-88-1), forms a mini-matrix for probing the contribution of the 4-chloro substituent and the N-methyl group to COX-1 binding affinity within the benzyl chemotype [1][2]. This systematic SAR approach is directly relevant to the design of next-generation COX-1-selective analgesics, where the 4'-chloro substituent has been conserved across all active benzenesulfonanilide analogs. Comparing IC50 values across this matrix can reveal whether the chlorine-mediated electronic effect observed in the N-phenyl series translates to the N-benzyl series, or whether the intervening methylene group attenuates through-bond electronic communication to the sulfonamide zinc-binding group [1].

Gastric Safety Pharmacology: Comparative Gastric Lesion Scoring in Rodent Models

The benzenesulfonanilide COX-1 inhibitor series has established the principle that selective COX-1 inhibition can produce analgesia without gastric damage—a finding of substantial therapeutic significance given that gastric toxicity remains a major limitation of non-selective NSAIDs [1]. The target compound enables testing of whether this gastric-sparing property is preserved when the N-aryl linkage is replaced by an N-benzyl linkage. A comparative study administering the target compound, ZXX2-77, aspirin, and indomethacin at equi-analgesic doses in the rat formalin test, with subsequent gastric lesion scoring, would directly address whether the benzyl chemotype retains, improves, or loses the gastric safety advantage documented for the anilide-type series [1][2].

Quote Request

Request a Quote for Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.